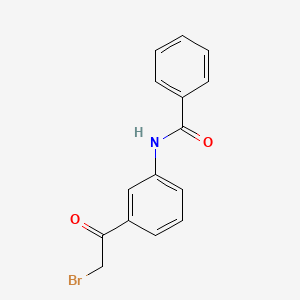

N-(3-Bromoacetyl-phenyl)-benzamide

Descripción

N-(3-Bromoacetyl-phenyl)-benzamide is a benzamide derivative featuring a bromoacetyl substituent at the 3-position of the phenyl ring. Benzamides are characterized by a benzene ring linked to an amide group, and their biological and chemical properties are heavily influenced by substituents.

Propiedades

Fórmula molecular |

C15H12BrNO2 |

|---|---|

Peso molecular |

318.16 g/mol |

Nombre IUPAC |

N-[3-(2-bromoacetyl)phenyl]benzamide |

InChI |

InChI=1S/C15H12BrNO2/c16-10-14(18)12-7-4-8-13(9-12)17-15(19)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19) |

Clave InChI |

YTSCJNGLTOKOEQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)CBr |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Substituents and Their Impact:

- Bromoacetyl Group: The bromine atom in N-(3-Bromoacetyl-phenyl)-benzamide may facilitate nucleophilic substitution reactions, distinguishing it from analogs with non-halogenated substituents. This group is absent in most cited analogs, making direct comparisons challenging.

- Thiourea Linkages: Compounds like N-(anilinocarbonothioyl)benzamide () replace the acetyl group with a thiourea moiety (C=S), enhancing antioxidant activity via hydrogen bonding and sulfur-based redox interactions .

- Hydroxy and Methoxy Groups : 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives () exhibit improved solubility and metal-chelating properties due to hydroxyl groups, which are absent in the bromoacetyl analog .

Table 1: Structural and Functional Group Comparison

Reaction Kinetics and Yields:

- Ultrasonic Irradiation : highlights that ultrasonic methods reduce reaction times by 50–70% compared to conventional refluxing for benzamide derivatives, with yields improving from ~65% to >85% .

- Mannich Reactions : N-(Benzimidazol-1-yl methyl)-benzamide derivatives () are synthesized via Mannich reactions, achieving yields of 75–90% under optimized conditions .

- Challenges with Bromoacetyl Groups : The bromine atom in N-(3-Bromoacetyl-phenyl)-benzamide may require inert atmospheres or low temperatures to prevent undesired side reactions, as seen in brominated analogs (e.g., 3-bromo-N-(thiazol-2-ylsulfamoyl)phenylbenzamide, ) .

Anticancer Activity:

- HDAC Inhibition: N-(2-Aminophenyl)-benzamide derivatives () inhibit histone deacetylase 2 (HDAC2) via hydrogen bonding with Cys156 and His146, achieving docking scores of 76.7–83.7 kcal/mol, surpassing reference compounds like SAHA (42.5 kcal/mol) .

- Melanoma Uptake: Radioiodinated N-(2-diethylaminoethyl)benzamides () show 16–23% ID/g melanoma uptake at 6 hours, attributed to slow urinary excretion and melanin granule association .

Antimicrobial and Antioxidant Activity:

- Antioxidant Efficacy: N-(4-hydroxyphenyl)benzamide derivatives () exhibit 86–87% inhibition of lipid peroxidation, comparable to vitamin E, via phenolic hydroxyl groups .

- Antifungal/Antibacterial Action : Imidazole- and thiazole-linked benzamides (–17) demonstrate MIC values of 2–8 µg/mL against Candida albicans and Staphylococcus aureus .

Spectroscopic Characterization

- FT-IR Peaks : Benzamides with acetyl groups (e.g., N-(3-Bromoacetyl-phenyl)-benzamide) show C=O stretches at 1680–1700 cm⁻¹, while thiourea analogs () exhibit C=S stretches at 1250–1300 cm⁻¹ .

- ¹H NMR Shifts: Aromatic protons in brominated benzamides (e.g., 3-bromo-N-(thiazol-2-ylsulfamoyl)phenylbenzamide) resonate at δ 7.5–8.2 ppm, distinct from non-halogenated analogs (δ 6.8–7.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.